

# 5-Amino-2-bromobenzoic acid molecular weight and formula

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## Compound of Interest

Compound Name: 5-Amino-2-bromobenzoic acid

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An In-Depth Technical Guide to **5-Amino-2-bromobenzoic Acid** for Researchers and Drug Development Professionals

This technical guide provides essential information on **5-Amino-2-bromobenzoic acid**, a key building block in organic synthesis and drug discovery. The document details its fundamental chemical properties, provides an experimental protocol for its use in a common cross-coupling reaction, and illustrates the workflow of this reaction.

## Core Molecular Data

**5-Amino-2-bromobenzoic acid** is a substituted aromatic compound with the following key identifiers and properties.

| Property          | Value   | Citation(s) |
|-------------------|---|-------------|
| Molecular Formula | C <sub>7</sub> H <sub>6</sub> BrNO <sub>2</sub> | [1][2][3]   |
| Molecular Weight  | 216.03 g/mol                                    | [1][2][4]   |
| CAS Number        | 2840-02-0                                       | [3][4]      |
| IUPAC Name        | 5-amino-2-bromobenzoic acid                     | [1]         |
| Synonyms          | 2-Bromo-5-aminobenzoic acid                     | [1]         |
| Physical Form     | Solid   | [4]         |
| Melting Point     | 171-179 °C                                      | [4]         |
| Solubility        | Slightly soluble in water                       | [4]         |

## Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

**5-Amino-2-bromobenzoic acid** is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds. Below is a typical experimental procedure for the Suzuki coupling of an aryl halide, such as **5-Amino-2-bromobenzoic acid**, with an arylboronic acid.

Objective: To synthesize a biaryl compound via a Suzuki-Miyaura cross-coupling reaction.

Materials:

- Aryl halide (e.g., **5-Amino-2-bromobenzoic acid**) (1.0 mmol)
- Arylboronic acid (1.2 mmol)
- Palladium catalyst (e.g., [PdCl<sub>2</sub>(NH<sub>2</sub>CH<sub>2</sub>COOH)<sub>2</sub>]) (0.1 mol%)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>) (3.0 mmol)
- Solvent (e.g., distilled water) (5.0 mL)

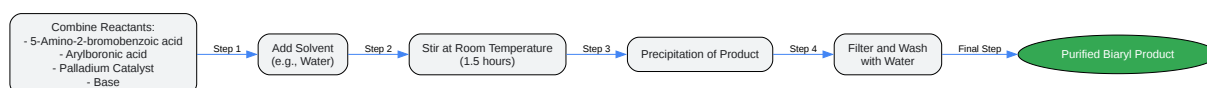
- Round-bottomed flask
- Magnetic stirrer

Procedure:

- In a round-bottomed flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.1 mol%), and base (3.0 mmol).
- Add the solvent (5.0 mL) to the flask.
- Stir the mixture at room temperature under air for 1.5 hours.
- Upon completion of the reaction, the product will precipitate out of the mixture.
- Filter the precipitate and wash it with distilled water to isolate the crude product.
- Further purification can be achieved by recrystallization from an appropriate solvent system.

## Visualized Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction protocol described above.



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